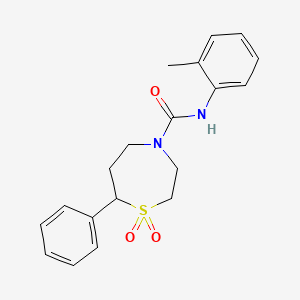
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide, also known as N-Methylphenyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide, is an organic compound used in scientific research. It is a heterocyclic compound with a molecular weight of 382.43 g/mol and a melting point of 164-166 °C. The compound is highly soluble in methanol and ethanol and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide is used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as tricyclic thiazepane derivatives, as well as in the synthesis of compounds with potential therapeutic applications, such as the anticonvulsant drug lamotrigine. The compound has also been used in the synthesis of compounds with potential anti-inflammatory, antidiabetic, and anticancer activities.
Mecanismo De Acción
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide is believed to act by binding to and inhibiting the activity of an enzyme called cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are molecules that play a role in inflammation, pain, and the regulation of blood pressure. Inhibition of COX-2 activity by N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide is thought to lead to the reduction of inflammation and pain.
Biochemical and Physiological Effects
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of COX-2, leading to the reduction of inflammation and pain. Additionally, the compound has been shown to have antioxidant and anti-inflammatory effects, as well as to reduce the levels of certain biomarkers associated with inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is highly soluble in methanol and ethanol, making it easy to work with in the lab. Additionally, the compound has been shown to have a range of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. However, the compound has not been extensively studied, so its effects in humans are not yet known.
Direcciones Futuras
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide has a variety of potential future applications. Further studies are needed to better understand the compound’s mechanism of action and its effects in humans. Additionally, the compound could be explored for its potential therapeutic applications, such as the treatment of inflammation and pain. Additionally, the compound could be used in the synthesis of novel compounds with potential therapeutic applications. Finally, the compound could be used to study the effects of various compounds on inflammation and pain.
Métodos De Síntesis
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide is synthesized through a multi-step process that begins with the reaction of 2-methylphenylmagnesium bromide and 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylic acid. The resulting intermediate is then reacted with a base, such as sodium hydroxide, to form the desired compound.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-7-5-6-10-17(15)20-19(22)21-12-11-18(25(23,24)14-13-21)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDPHQBCRDLNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B6425684.png)
![N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B6425690.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6425698.png)

![3-[2-(4-{2-hydroxy-3-[2-(propan-2-yl)phenoxy]propyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6425713.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide](/img/structure/B6425718.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide](/img/structure/B6425723.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B6425731.png)
![4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425742.png)
![4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425748.png)

![4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425760.png)

